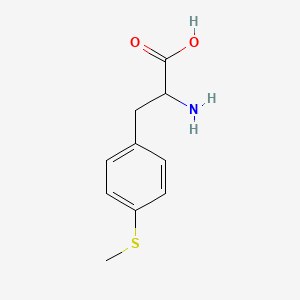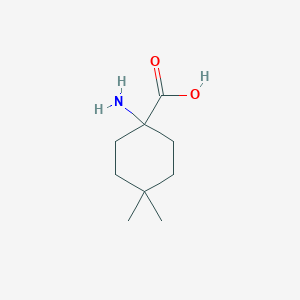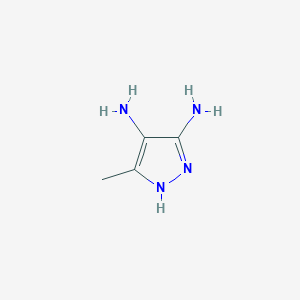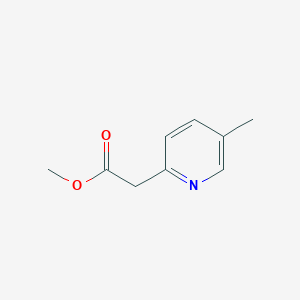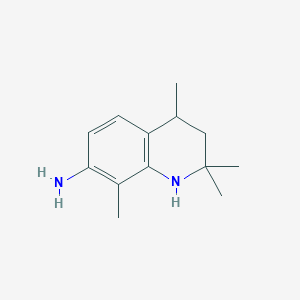
2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine
Übersicht
Beschreibung
2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine, also known as TMQ, is a heterocyclic organic compound. It is a yellowish powder that is soluble in water and has a strong odor. TMQ has been extensively studied in the field of chemistry and biochemistry due to its unique properties and potential applications.
Wirkmechanismus
2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine exerts its effects through a variety of mechanisms, including its ability to bind to DNA and RNA, its antioxidant properties, and its ability to inhibit enzymes involved in lipid peroxidation. It has been shown to interact with the minor groove of DNA, causing changes in its conformation and structure. This compound also acts as a free radical scavenger, preventing the formation of reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit lipid peroxidation, reduce oxidative stress, and protect against DNA damage. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine in lab experiments is its ability to selectively bind to DNA and RNA, allowing for the detection of changes in their structure and conformation. This compound's antioxidant properties also make it a useful tool for studying oxidative stress-related diseases. However, one limitation of using this compound is its potential toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine. One area of interest is its potential use as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. This compound's ability to scavenge free radicals and inhibit lipid peroxidation makes it a promising candidate for the prevention and treatment of these diseases. Another area of interest is the development of this compound-based fluorescent probes for the detection of DNA and RNA changes in living cells. This compound's ability to selectively bind to DNA and RNA makes it a useful tool for studying the structure and function of these molecules in real-time. Additionally, further research is needed to better understand the potential toxicity of this compound and its effects on human health.
Wissenschaftliche Forschungsanwendungen
2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine has been widely studied for its potential use as a fluorescent probe in biological systems. It has been shown to selectively bind to DNA and RNA, and can be used to detect changes in their structure and conformation. This compound has also been studied for its potential use as an antioxidant in food and pharmaceutical industries. Its ability to scavenge free radicals and inhibit lipid peroxidation makes it a promising candidate for the prevention of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-8-7-13(3,4)15-12-9(2)11(14)6-5-10(8)12/h5-6,8,15H,7,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYYXVRRINSHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=C2C)N)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



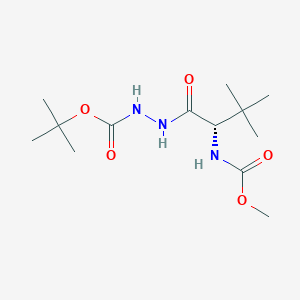
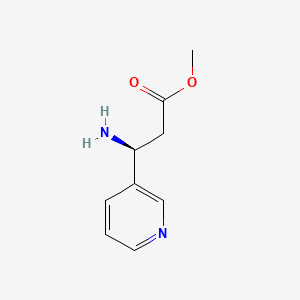
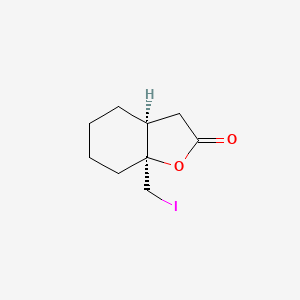

![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid hydrochloride](/img/structure/B3249915.png)
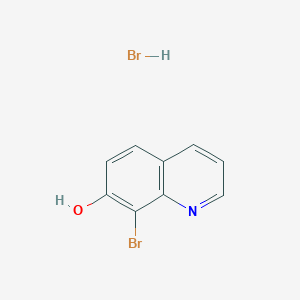

![1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B3249926.png)

